6-Phenoxynicotinoyl Chloride
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Overview
Description
6-Phenoxynicotinoyl Chloride is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . It is characterized by a phenoxy group attached to a nicotinoyl chloride moiety. This compound is typically a light yellow solid and is used in various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxynicotinoyl Chloride typically involves the reaction of 6-phenoxynicotinic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:
C12H9NO3+SOCl2→C12H8ClNO2+SO2+HCl
In this reaction, 6-phenoxynicotinic acid (C12H9NO3) reacts with thionyl chloride (SOCl2) to form this compound (C12H8ClNO2), sulfur dioxide (SO2), and hydrogen chloride (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxynicotinoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-phenoxynicotinic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous bases such as sodium hydroxide.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a corresponding amide.
Hydrolysis: The major products are 6-phenoxynicotinic acid and hydrochloric acid.
Scientific Research Applications
6-Phenoxynicotinoyl Chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Phenoxynicotinoyl Chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
6-Phenoxynicotinic Acid: The precursor to 6-Phenoxynicotinoyl Chloride.
Nicotinoyl Chloride: A related compound with similar reactivity but lacking the phenoxy group.
Uniqueness
This compound is unique due to the presence of both a phenoxy group and a nicotinoyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
6-phenoxypyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRAVIOXVXPJHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380130 |
Source
|
Record name | 6-Phenoxynicotinoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-51-7 |
Source
|
Record name | 6-Phenoxy-3-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51362-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenoxynicotinoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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